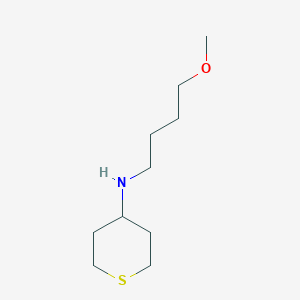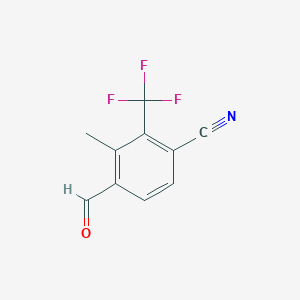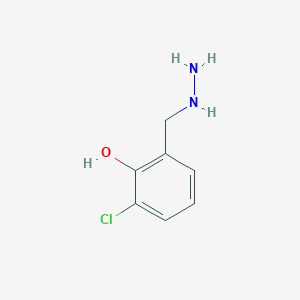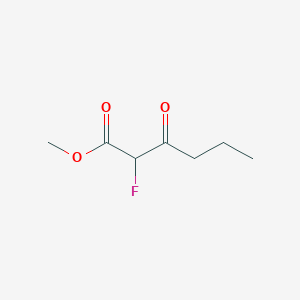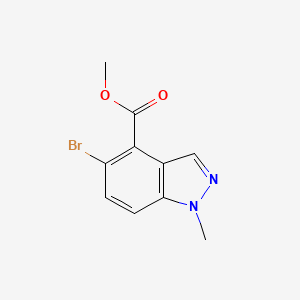
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate typically involves the bromination of 1-methylindazole followed by esterification. One common method involves the reaction of 1-methylindazole with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5th position. The resulting 5-bromo-1-methylindazole is then subjected to esterification with methyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 1st position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted indazole derivatives.
Reduction: 5-bromo-1-methyl-1H-indazole-4-methanol.
Oxidation: 5-bromo-1-methyl-1H-indazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Materials Science: It is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-methyl-1H-indazole: Lacks the ester group at the 4th position.
Methyl 5-bromo-1H-indazole-4-carboxylate: Lacks the methyl group at the 1st position.
5-Bromo-2-methyl-1H-indazole: Has a methyl group at the 2nd position instead of the 1st.
Uniqueness
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is unique due to the specific combination of substituents on the indazole ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ester group allows for versatile chemical modifications and enhances its potential as a pharmacophore .
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
methyl 5-bromo-1-methylindazole-4-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-4-3-7(11)9(10(14)15-2)6(8)5-12-13/h3-5H,1-2H3 |
Clave InChI |
QPSAMLZAUYIHHW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)C(=C(C=C2)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
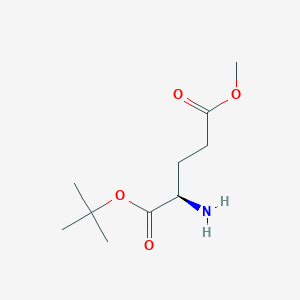
![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
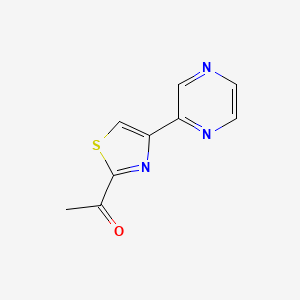
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
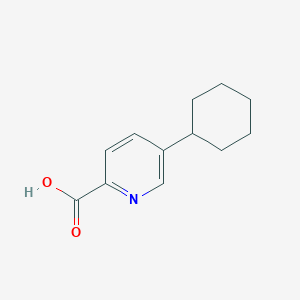


![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
